molecular formula C11H12F5NO B6312221 1-Benzylamino-3,3,4,4,4-pentafluorobutan-2-ol CAS No. 1357624-36-2

1-Benzylamino-3,3,4,4,4-pentafluorobutan-2-ol

Cat. No. B6312221
CAS RN: 1357624-36-2
M. Wt: 269.21 g/mol
InChI Key: JLUOLMQORJXNMU-UHFFFAOYSA-N
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Description

1-Benzylamino-3,3,4,4,4-pentafluorobutan-2-ol, also known as 1-benzylamino-pentafluorobutanol (1-BAPFB), is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. It is a colorless, volatile liquid with an aromatic odor. It has a melting point of -45°C and a boiling point of 97°C. 1-BAPFB is a versatile compound that can be used as a solvent, a reagent, and a catalyst in a variety of reactions.

Mechanism of Action

1-BAPFB acts as a solvent in a variety of reactions. It is a polar protic solvent, which means it is capable of forming hydrogen bonds with other molecules. This allows it to dissolve other molecules, such as organic compounds. It also acts as a reagent in a variety of reactions, where it can act as a nucleophile or an electrophile. It can also act as a catalyst in a variety of reactions, where it can promote the formation of new bonds between molecules.
Biochemical and Physiological Effects
1-BAPFB is not known to have any adverse effects on the human body when used in laboratory experiments. It is a non-toxic and non-irritant compound, and it has been found to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

1-BAPFB has several advantages for use in laboratory experiments. It is a non-toxic, non-irritant compound, and it is readily available. It is also a versatile compound, which means it can be used as a solvent, a reagent, and a catalyst in a variety of reactions. The main limitation for its use in laboratory experiments is its volatility, which means it can easily evaporate if not stored properly.

Future Directions

1-BAPFB has a wide range of applications in scientific research, and there are many potential future directions for its use. It could be used as a solvent in the synthesis of new materials, such as polymers and nanostructures. It could also be used as a reagent in the synthesis of new organic compounds, such as amino acids and peptides. In addition, it could be used as a catalyst in the synthesis of new organic compounds, such as aldehydes and ketones. Finally, it could be used in the development of new analytical techniques, such as chromatography and spectroscopy.

Synthesis Methods

1-BAPFB can be synthesized in two ways. The first method involves the reaction of 1-bromo-3,3,4,4,4-pentafluorobutan-2-ol with an amine such as benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures. The second method involves the reaction of 1-bromo-3,3,4,4,4-pentafluorobutan-2-ol with an amine such as benzylamine in the presence of a palladium catalyst. This reaction is carried out at room temperature.

Scientific Research Applications

1-BAPFB has a wide range of applications in scientific research. It is used as a solvent for a variety of reactions, such as the synthesis of polymers, the preparation of polymeric nanostructures, and the synthesis of organic compounds. It is also used as a reagent in the synthesis of organic compounds, such as amino acids and peptides. In addition, it is used as a catalyst in the synthesis of organic compounds, such as aldehydes and ketones.

properties

IUPAC Name

1-(benzylamino)-3,3,4,4,4-pentafluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F5NO/c12-10(13,11(14,15)16)9(18)7-17-6-8-4-2-1-3-5-8/h1-5,9,17-18H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUOLMQORJXNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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